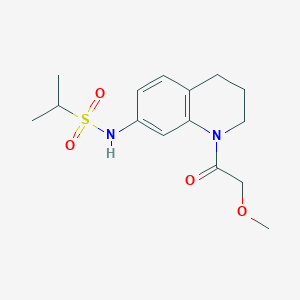
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide” is mentioned in a patent application by Viva Star Biosciences (Suzhou) Co., Ltd. This application relates to novel heterotricyclic compounds and analogues, their manufacture, pharmaceutical compositions comprising them, and their use as medicaments for treating a disease associated with mammalian RAS (Rat sarcoma virus) family proteins .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has explored the synthesis of novel N-sulfonate derivatives, including those with quinoline functional groups, demonstrating their potential antimicrobial and antifungal activities. For instance, the synthesis of quaternary ammonium salts containing alkylquinolinium groups has shown high activity against both Gram-positive and Gram-negative bacteria, as well as tested fungi, highlighting their utility in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Catalysis in Organic Synthesis
N-sulfonated compounds have been used as catalysts in organic synthesis, demonstrating the promotion of one-pot synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This showcases the role of sulfonamide derivatives in facilitating efficient and green chemistry approaches to synthesizing complex organic molecules (Goli-Jolodar, Shirini, & Seddighi, 2016).
Pharmaceutical Research and Drug Development
The structural modification and functionalization of quinoline and isoquinoline derivatives have been extensively studied for their potential pharmaceutical applications, including as inhibitors of enzymes or receptors relevant to disease states. Research into the synthesis and characterization of quinazoline derivatives, for instance, has sought to explore hybrid molecules as diuretic, antihypertensive, and therapeutic agents for Alzheimer’s disease, showcasing the multifaceted applications of sulfonamide-containing compounds in medicinal chemistry (Rahman et al., 2014).
Molecular Complexes and Improved Solubility
Studies have also investigated the formation of molecular complexes based on sulfonate-pyridinium interactions, aiming to achieve enhanced solubility and improved optical properties of the complexes. This research underscores the significance of sulfonamide derivatives in creating new materials with potential applications in optoelectronics and drug solubility enhancement (Ahmad, Ganie, & Dar, 2020).
Propiedades
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11(2)22(19,20)16-13-7-6-12-5-4-8-17(14(12)9-13)15(18)10-21-3/h6-7,9,11,16H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDJBNMUXKWTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2750787.png)
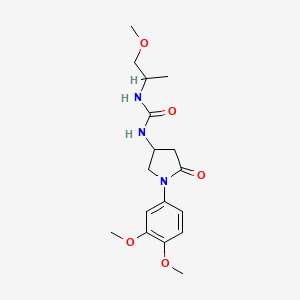
![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/no-structure.png)
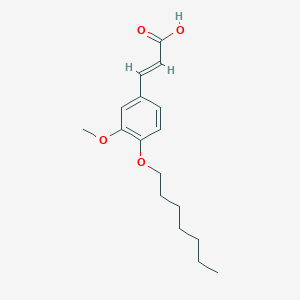
![4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2750792.png)

![1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea](/img/structure/B2750794.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2750795.png)
![3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2750796.png)
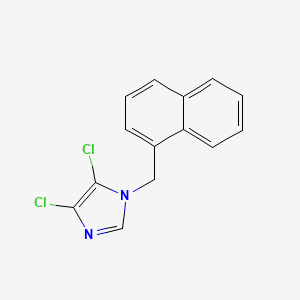
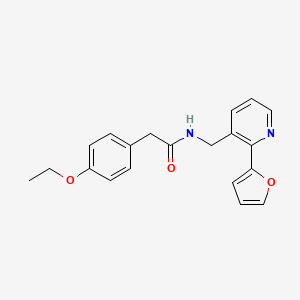
![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2750802.png)
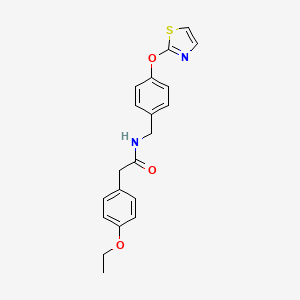
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2750807.png)
